molecular formula C19H25FN2O2 B7627189 N-[1-(5-fluoro-2-morpholin-4-ylphenyl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide

N-[1-(5-fluoro-2-morpholin-4-ylphenyl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide

Cat. No. B7627189
M. Wt: 332.4 g/mol
InChI Key: YHJAZKQRACOOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(5-fluoro-2-morpholin-4-ylphenyl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide, also known as FH535, is a synthetic small molecule that has been used in scientific research for its potential as an anticancer drug. The compound has been found to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer cells. In

Scientific Research Applications

N-[1-(5-fluoro-2-morpholin-4-ylphenyl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide has been used in a variety of scientific research applications, primarily in the field of cancer research. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to be effective against a variety of cancer types, including breast, colon, and liver cancer. N-[1-(5-fluoro-2-morpholin-4-ylphenyl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide has also been investigated for its potential as a treatment for other diseases, such as Alzheimer's disease and osteoporosis.

Mechanism of Action

N-[1-(5-fluoro-2-morpholin-4-ylphenyl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide works by inhibiting the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation. The pathway is often dysregulated in cancer cells, leading to uncontrolled cell growth and the formation of tumors. N-[1-(5-fluoro-2-morpholin-4-ylphenyl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide blocks the interaction between β-catenin and its coactivator, resulting in the downregulation of Wnt target genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[1-(5-fluoro-2-morpholin-4-ylphenyl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, and the suppression of tumor growth in vivo. The compound has also been found to modulate the expression of several genes involved in cancer progression, such as c-Myc and cyclin D1.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(5-fluoro-2-morpholin-4-ylphenyl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide in lab experiments is its specificity for the Wnt/β-catenin signaling pathway, which allows researchers to investigate the effects of pathway inhibition on cancer cell growth and other biological processes. However, one limitation of using N-[1-(5-fluoro-2-morpholin-4-ylphenyl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide is its potential toxicity, which may limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research on N-[1-(5-fluoro-2-morpholin-4-ylphenyl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Another potential direction is the investigation of N-[1-(5-fluoro-2-morpholin-4-ylphenyl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide's effects on other biological pathways, such as the Notch signaling pathway. Additionally, the use of N-[1-(5-fluoro-2-morpholin-4-ylphenyl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide in combination with other cancer treatments, such as chemotherapy and immunotherapy, may be explored as a way to enhance treatment efficacy.

Synthesis Methods

The synthesis of N-[1-(5-fluoro-2-morpholin-4-ylphenyl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide involves several steps, including the synthesis of 5-fluoro-2-morpholin-4-ylphenylacetic acid, the formation of the bicyclo[3.1.0]hexane ring system, and the coupling of the two fragments to form the final compound. The synthesis has been described in detail in several scientific papers, including a 2011 publication in the Journal of Medicinal Chemistry.

properties

IUPAC Name

N-[1-(5-fluoro-2-morpholin-4-ylphenyl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O2/c1-12(21-19(23)18-14-3-2-4-15(14)18)16-11-13(20)5-6-17(16)22-7-9-24-10-8-22/h5-6,11-12,14-15,18H,2-4,7-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJAZKQRACOOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N2CCOCC2)NC(=O)C3C4C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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